Higher CE Epimerization Efficiency
In the epimerization reaction catalyzed by cellobiose 2-epimerase (CE), the compound 4-O-β-D-mannosyl-D-glucose (Man-Glc) is the product formed from the substrate β-(1→4)-mannobiose (Man2). A direct comparison of kinetic parameters shows that CE from *Ruminococcus albus* and *Rhodothermus marinus* exhibit a 5- to 15-fold higher kcat/Km value for the epimerization of Man2 (which produces Man-Glc) compared to the epimerization of cellobiose or lactose [1]. This indicates a strong substrate preference for the pathway that generates Man-Glc, underscoring the compound's central role in mannan metabolism.
| Evidence Dimension | Catalytic Efficiency (kcat/Km) of CE for epimerization |
|---|---|
| Target Compound Data | kcat/Km for Man2 epimerization (producing Man-Glc) was 5- to 15-fold higher |
| Comparator Or Baseline | kcat/Km for cellobiose and lactose epimerization by the same CE enzymes |
| Quantified Difference | 5- to 15-fold higher kcat/Km |
| Conditions | Kinetic assays using purified recombinant CE from *Ruminococcus albus* and *Rhodothermus marinus* |
Why This Matters
This data confirms that CE is kinetically optimized for the mannan catabolic pathway, making Man-Glc a more relevant and specific substrate for studying this enzyme than common analogs.
- [1] Saburi, W., Kawahara, R., & Mori, H. (2014). Colorimetric Quantification of β-(1→4)-Mannobiose and 4-O-β-D-Mannosyl-D-glucose. Journal of Applied Glycoscience, 61(4), 117-119. View Source
